2-Chloro-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2-Chloro-N-(prop-2-yn-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom attached to the benzene ring and a prop-2-ynyl group attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(prop-2-yn-1-yl)aniline typically involves the reaction of 2-chlorobenzenamine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the amine group attacks the electrophilic carbon atom of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(prop-2-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The prop-2-ynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted aniline derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(prop-2-yn-1-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(prop-2-yn-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)aniline can be compared with other similar compounds such as:
2-chloro-N-(prop-2-ynyl)aniline: Similar structure but with different substituents on the benzene ring.
2-chloro-N-(prop-2-ynyl)phenylamine: Similar structure but with different substituents on the nitrogen atom.
2-chloro-N-(prop-2-ynyl)benzamide: Similar structure but with an amide group instead of an amine group.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s reactivity and applications.
Properties
CAS No. |
154519-62-7 |
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Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-N-prop-2-ynylaniline |
InChI |
InChI=1S/C9H8ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 |
InChI Key |
DJMJZIPKJLFZGW-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC=CC=C1Cl |
Canonical SMILES |
C#CCNC1=CC=CC=C1Cl |
Synonyms |
Benzenamine, 2-chloro-N-2-propynyl- (9CI) |
Origin of Product |
United States |
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